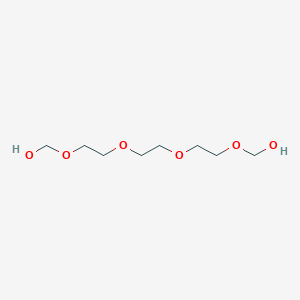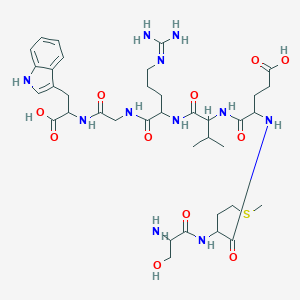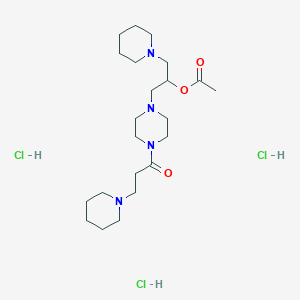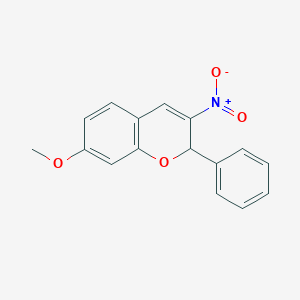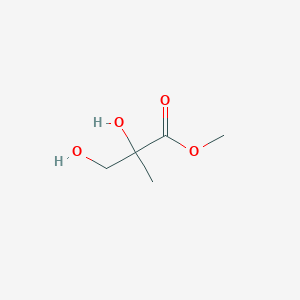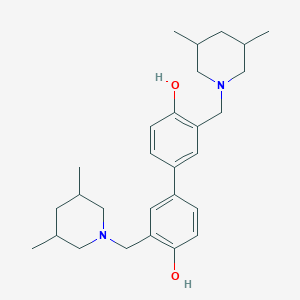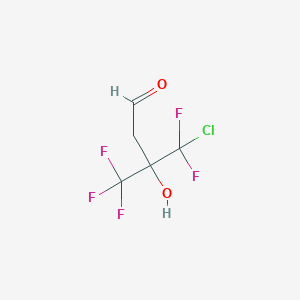
4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde, also known as CF3-CHOH-CF2-Cl, is a fluorinated aldehyde compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl is not well understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and proliferation. 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl has also been found to induce apoptosis (programmed cell death) in cancer cells.
Efectos Bioquímicos Y Fisiológicos
4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of various enzymes, including lactate dehydrogenase, aldose reductase, and acetylcholinesterase. 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl has also been found to modulate the expression of various genes involved in cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl is its high yield of synthesis and ease of purification. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl. One of the potential areas of research is the development of new drugs based on this compound for the treatment of various diseases, including cancer and Alzheimer's disease. Another area of research is the synthesis of new fluorinated polymers and surfactants based on 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl for various industrial applications. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
In conclusion, 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl is a promising compound with potential applications in various fields. Its synthesis method is relatively straightforward, and it has been found to have various biochemical and physiological effects. Further research is needed to fully understand the potential of this compound and its limitations.
Métodos De Síntesis
The synthesis of 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl involves the reaction of 4-chloro-4,4-difluoro-3-hydroxybutyraldehyde with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction takes place in an aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature. The yield of the reaction is generally high, and the product can be purified by distillation or recrystallization.
Aplicaciones Científicas De Investigación
4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl has also been investigated for its potential applications in the development of new drugs for the treatment of Alzheimer's disease.
In material science, 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl has been used as a building block for the synthesis of fluorinated polymers. It has been found to improve the thermal stability and chemical resistance of these polymers. 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl has also been used in the synthesis of fluorinated surfactants, which have potential applications in the production of high-performance coatings and adhesives.
Propiedades
Número CAS |
100482-83-5 |
|---|---|
Nombre del producto |
4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde |
Fórmula molecular |
C5H4ClF5O2 |
Peso molecular |
226.53 g/mol |
Nombre IUPAC |
3-[chloro(difluoro)methyl]-4,4,4-trifluoro-3-hydroxybutanal |
InChI |
InChI=1S/C5H4ClF5O2/c6-4(7,8)3(13,1-2-12)5(9,10)11/h2,13H,1H2 |
Clave InChI |
BFZCNIWWHOBLLD-UHFFFAOYSA-N |
SMILES |
C(C=O)C(C(F)(F)F)(C(F)(F)Cl)O |
SMILES canónico |
C(C=O)C(C(F)(F)F)(C(F)(F)Cl)O |
Sinónimos |
3-(chloro-difluoro-methyl)-4,4,4-trifluoro-3-hydroxy-butanal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



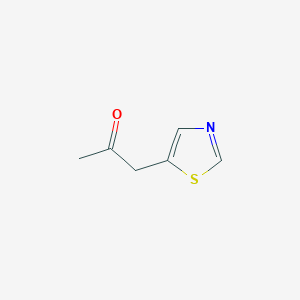
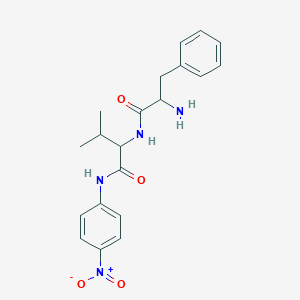
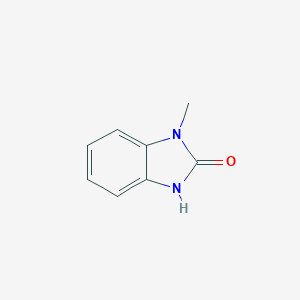
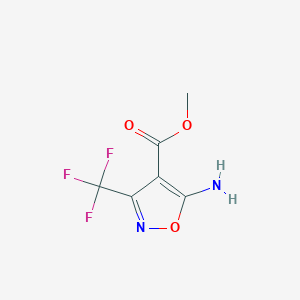
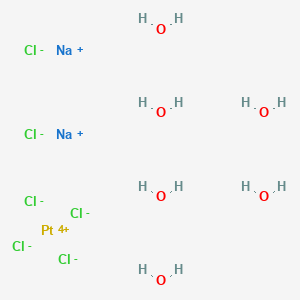
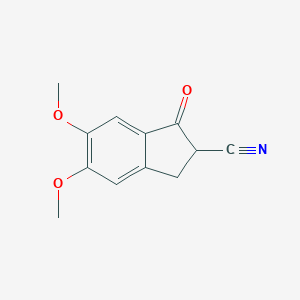
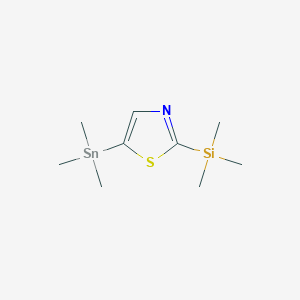
![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)
